molecular formula C19H18O4 B8213886 Benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate

Benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate

Cat. No.: B8213886
M. Wt: 310.3 g/mol
InChI Key: LQSJXVXBWCUIOF-UHFFFAOYSA-N
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Description

Benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group, an ethynyl group, and a methoxyethoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The benzoate ester can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the benzoate ester can produce benzyl alcohol.

Scientific Research Applications

Benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the benzoate ester can undergo hydrolysis to release the active benzyl alcohol. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl benzoate: Similar in structure but lacks the ethynyl and methoxyethoxy groups.

    Ethyl 4-ethynylbenzoate: Similar but has an ethyl group instead of a benzyl group.

    4-Ethynyl-2-methoxyethoxybenzoic acid: Similar but lacks the benzyl ester group.

Uniqueness

Benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the ethynyl and methoxyethoxy groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-15-9-10-17(18(13-15)22-12-11-21-2)19(20)23-14-16-7-5-4-6-8-16/h1,4-10,13H,11-12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSJXVXBWCUIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)C#C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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